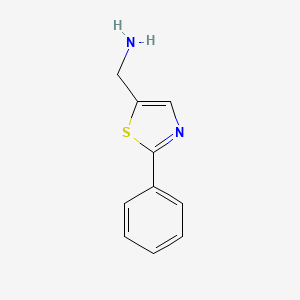

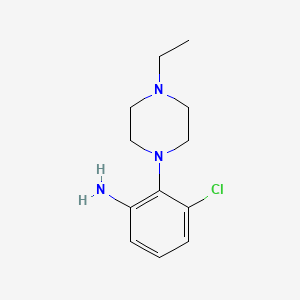

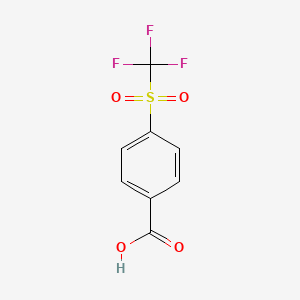

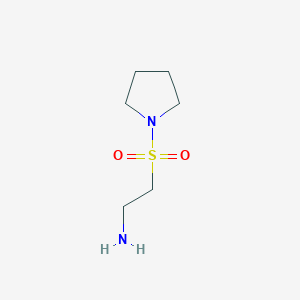

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.

科学研究应用

DNA Binding and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands, including analogs of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and characterized. Studies reveal their strong DNA binding propensity and minor structural changes to calf thymus DNA upon binding. These complexes demonstrate significant nuclease activity, indicating potential applications in DNA manipulation and anticancer research. The cytotoxicity assays show low toxicity across different cancer cell lines, suggesting a therapeutic potential with specific dosages (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been explored for their corrosion inhibition properties on mild steel. Electrochemical impedance spectroscopy and potentiodynamic polarization reveal that these complexes act as effective corrosion inhibitors, which can be utilized in material science and engineering to enhance the durability and lifespan of metal structures (Das et al., 2017).

Organocatalysis

A derivative of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine has been utilized as an organocatalyst for the Michael addition of ketones to nitroolefins in water, demonstrating high catalytic activity and excellent yields. This highlights its potential in green chemistry applications, offering an environmentally friendly alternative for catalytic reactions (Syu et al., 2010).

Clinical Pharmacokinetics

The metabolism and clinical pharmacokinetics of a compound closely related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine have been studied, revealing insights into monoamine oxidase- and CYP-mediated clearance. This research provides valuable information for drug development, especially in understanding drug disposition and variability in response among individuals (Basak et al., 2014).

Palladium(II) Complexes as Catalysts

Palladium(II) complexes of (pyridyl)imine ligands, including those related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and tested as catalysts for the methoxycarbonylation of olefins. These studies contribute to the field of catalysis, showing potential applications in industrial chemical processes for the production of esters (Zulu et al., 2020).

属性

IUPAC Name |

2-pyrrolidin-1-ylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFULQLOOJLLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylsulfonyl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。